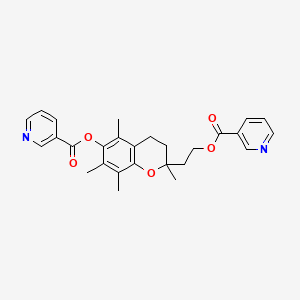

3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate is a compound that belongs to the class of benzopyran derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes a benzopyran ring system substituted with nicotinoyloxyethyl and tetramethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate typically involves the esterification of nicotinic acid with a benzopyran derivative. One common method involves the reaction of nicotinic acid chloride with 3,4-dihydro-2,5,7,8-tetramethyl-2H-benzopyran-6-ol in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The nicotinoyloxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate involves its interaction with cellular pathways that regulate oxidative stress and inflammation. The compound is believed to exert its effects by scavenging free radicals and modulating the activity of enzymes involved in the oxidative stress response . Additionally, it may interact with molecular targets such as nuclear factor erythroid 2-related factor 2 (Nrf2) and other transcription factors that regulate antioxidant gene expression .

Comparison with Similar Compounds

Similar Compounds

Trolox: A water-soluble vitamin E derivative with potent antioxidant properties.

DL-alpha-Tocopherol: A form of vitamin E commonly used in dietary supplements and skincare products.

2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-benzopyran-6-yl acetate: Another benzopyran derivative with similar antioxidant properties.

Uniqueness

3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nicotinoyloxyethyl and tetramethyl groups enhances its stability and bioactivity, making it a valuable compound for various applications.

Biological Activity

3,4-Dihydro-2-nicotinoyloxyethyl-2,5,7,8-tetramethyl-2H-benzopyran-6-yl nicotinate is a compound of significant interest in pharmacology due to its potential therapeutic effects, particularly in the treatment of liver diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H28N2O5. It features a unique benzopyran structure that contributes to its biological activity. The compound is synthesized through a diesterification reaction involving chromal derivatives and nicotinic acid .

The biological activity of this compound primarily revolves around its ability to influence liver function and protect against hepatotoxicity. Key mechanisms include:

- Enzyme Activity Modulation : Studies have shown that this compound can inhibit the activity of liver enzymes such as GOT (glutamate oxaloacetate transaminase) and GPT (glutamate pyruvate transaminase), which are elevated during liver damage induced by toxins like carbon tetrachloride (CCl₄) .

- Antioxidant Properties : The compound exhibits antioxidant activity that may help mitigate oxidative stress in liver cells. This is crucial for preventing cellular damage and promoting liver health.

- Anti-inflammatory Effects : By reducing inflammation in hepatic tissues, the compound aids in the recovery from liver injuries and may enhance overall liver function.

Case Studies

A notable study investigated the effects of this compound on mice with induced liver damage. The results indicated:

- Reduction in Liver Enzyme Levels : Mice treated with the compound showed a significant decrease in serum levels of GOT and GPT compared to untreated controls.

| Treatment Group | GOT (U/L) | GPT (U/L) |

|---|---|---|

| Control (Untreated) | 87.9 ± 5.3 | 74.0 ± 16.3 |

| Compound Treated | 45.0 ± 4.1 | 38.5 ± 10.0 |

This data suggests that the compound effectively reduces enzyme levels associated with liver injury .

Pharmacological Studies

Further pharmacological studies have highlighted the following:

- Therapeutic Efficacy : In models of alcoholic liver disease, the compound demonstrated protective effects against CCl₄-induced hepatotoxicity by suppressing oxidative stress markers.

- Mechanism Elucidation : Molecular studies suggested that the compound interacts with specific signaling pathways involved in inflammation and apoptosis, further supporting its hepatoprotective role .

Properties

CAS No. |

104568-67-4 |

|---|---|

Molecular Formula |

C27H28N2O5 |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

2-[2,5,7,8-tetramethyl-6-(pyridine-3-carbonyloxy)-3,4-dihydrochromen-2-yl]ethyl pyridine-3-carboxylate |

InChI |

InChI=1S/C27H28N2O5/c1-17-18(2)24-22(19(3)23(17)33-26(31)21-8-6-13-29-16-21)9-10-27(4,34-24)11-14-32-25(30)20-7-5-12-28-15-20/h5-8,12-13,15-16H,9-11,14H2,1-4H3 |

InChI Key |

QPWRLXHOVLBKID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCOC(=O)C3=CN=CC=C3)C)OC(=O)C4=CN=CC=C4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.